molecular formula C18H24N4O2S B5645569 N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide

N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B5645569
M. Wt: 360.5 g/mol
InChI Key: VHXCQKNQZYNYGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide often involves complex reactions. For example, the asymmetric synthesis of similar compounds is achieved through processes like asymmetric reductive amination, which can result in high stereoselectivity (Boggs et al., 2007). Various other synthesis methods include reactions of amines with different reagents to yield a range of derivatives with potential activities (Wagner et al., 1993).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like X-ray crystallography. The study of the crystal structure can reveal details about the conformation and arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior and potential interactions (Yoon et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving this compound or its analogs can result in a variety of products with diverse properties. For instance, reactions of thiazolidinone derivatives have led to the formation of novel thiazolo[3,2-a]pyridine derivatives (El-Hag-Ali, 2010). These reactions highlight the chemical versatility and potential for generating compounds with varied biological activities.

Physical Properties Analysis

The physical properties such as melting points, solubility, and crystalline structure of these compounds are often determined to understand their stability and suitability for various applications. The crystallography studies provide insights into the solid-state properties of these compounds (Yoon et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are key for understanding how these compounds interact in different environments or within biological systems. Studies on similar compounds have demonstrated a range of chemical behaviors depending on the functional groups and structural conformation (El-Hag-Ali, 2010).

properties

IUPAC Name

N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-2-5-17-21-15(13-25-17)18(23)20-12-16(14-6-3-4-7-19-14)22-8-10-24-11-9-22/h3-4,6-7,13,16H,2,5,8-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXCQKNQZYNYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCC(C2=CC=CC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide

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